2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C16H12ClF3N4O2 and its molecular weight is 384.74. The purity is usually 95%.
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Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C19H15ClF3N5O
- Molecular Weight : 558.264 g/mol
- CAS Number : [Not specified in the search results]
The structure of the compound features a triazole ring fused with a pyridine and substituted aromatic groups, which contribute to its biological properties.
Triazole derivatives have been extensively studied for their pharmacological potential. The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Triazoles can inhibit key enzymes involved in various biochemical pathways. For instance, they have shown inhibitory effects on:
- Antioxidant Activity : Some studies suggest that triazole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis and inhibit cancer cell growth through multiple pathways.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Activity Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF7 | 12.50 | Induction of apoptosis |
Anticancer | NCI-H460 | 42.30 | Inhibition of topoisomerase II |
Antioxidant | Human umbilical vein endothelial cells | 0.30 | Reduction of oxidative stress |
Case Studies and Research Findings
Several studies have highlighted the potential of triazole derivatives, including our compound of interest:
- Anticancer Efficacy : A study reported significant cytotoxicity against MCF7 and NCI-H460 cell lines, with IC50 values indicating effective concentration levels for therapeutic applications .
- Mechanism-Based Approaches : Research indicates that hybridization with other pharmacophores enhances anticancer activity by targeting multiple pathways simultaneously . The incorporation of the triazole moiety has been linked to improved binding affinity to target proteins.
- Structure-Activity Relationship (SAR) : Variations in substituents on the triazole ring significantly affect biological activity. For instance, modifications to the methoxyphenyl group can enhance or diminish anticancer potency depending on the electronic and steric properties introduced .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O2/c1-9-22-24(14-13(17)7-10(8-21-14)16(18,19)20)15(25)23(9)11-3-5-12(26-2)6-4-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNAITWFBVAPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.